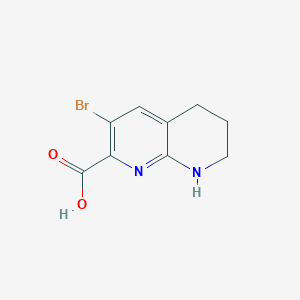

3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid

Overview

Description

Naphthyridines are a class of organic compounds with significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities . The first derivative of the cyclic naphthyridine system was obtained in 1893 . Over the years, these ring systems have received various names, such as “pyridopyridines”, “benzodiazines”, “diazadecalins” or by the “aza” system when named as “diazanaphthalene” .

Synthesis Analysis

The synthesis of naphthyridines has been a topic of considerable interest. Strategies related to the synthesis of naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .

Molecular Structure Analysis

Naphthyridine is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . As indicated in Figure 1 of the referenced paper , six isomeric naphthyridines are possible.

Chemical Reactions Analysis

Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

Scientific Research Applications

Synthesis and Chemical Reactions

The chemical compound 3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid is significant in the synthesis of various naphthyridine derivatives. Its applications in scientific research have been explored through different synthetic routes and chemical reactions. For instance, Hawes and Wibberley (1967) demonstrated the preparation of new 2-substituted 1,8-naphthyridines through the decarboxylation of their 3-carboxylic acids, showcasing its utility in generating diverse naphthyridine compounds (Hawes & Wibberley, 1967). Moreover, Ames and Dodds (1972) investigated condensation reactions of o-halogenopyridinecarboxylic acids, including 2-bromopyridine-3-carboxylic acid, with carbanions, leading to the synthesis of valuable naphthyridine derivatives (Ames & Dodds, 1972).

Antibacterial Activity

In addition to its role in synthesis, this compound has been part of studies for developing new antibacterial agents. Santilli, Scotese, and Yurchenco (1975) synthesized a series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives and evaluated them against Escherichia coli, identifying derivatives with potential antibacterial properties (Santilli, Scotese, & Yurchenco, 1975).

Antimalarial Activity

Furthermore, the research on this compound has extended to the development of potential antimalarial compounds. Barlin and Tan (1985) prepared new N4-substituted 7-bromo-1,5-naphthyridin-4-amines from nicotinic acid, showing significant antimalarial activity in tests with mice infected with Plasmodium vinckei vinckei, highlighting its relevance in the search for new antimalarial agents (Barlin & Tan, 1985).

Future Directions

Mechanism of Action

Target of Action

It is known that these compounds are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Mode of Action

It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity .

Biochemical Analysis

Biochemical Properties

3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . Additionally, it can bind to DNA and RNA, affecting the replication and transcription processes . The interactions between this compound and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic genes . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered cell proliferation and survival . Furthermore, this compound influences cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, leading to their inhibition or activation . For example, this compound inhibits topoisomerase II, an enzyme crucial for DNA replication, by stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s efficacy may decrease over time due to potential degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant toxicity without additional therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be actively transported by specific transporters, such as ABC transporters, and can also passively diffuse across cell membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . Binding proteins in the blood can also influence its distribution and localization .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and transcription factors . It can also be found in the cytoplasm, where it affects various signaling pathways and metabolic processes . Post-translational modifications, such as phosphorylation, can influence its localization and activity .

properties

IUPAC Name |

3-bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c10-6-4-5-2-1-3-11-8(5)12-7(6)9(13)14/h4H,1-3H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZKZRBYEJCGRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(N=C2NC1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

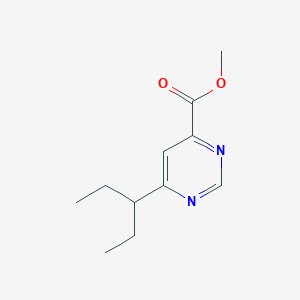

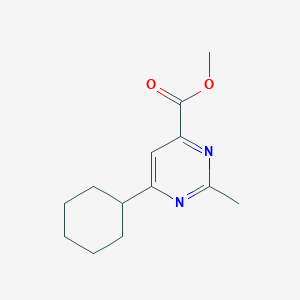

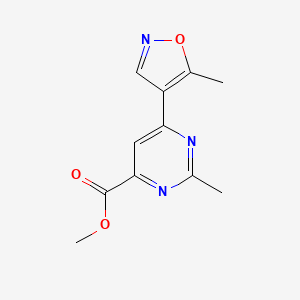

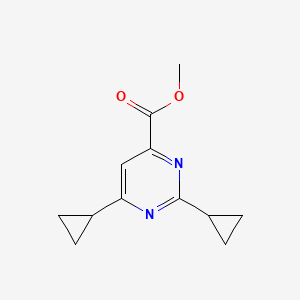

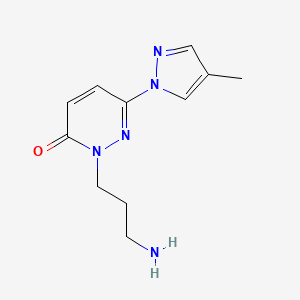

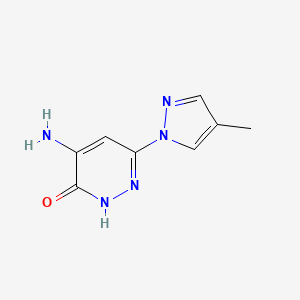

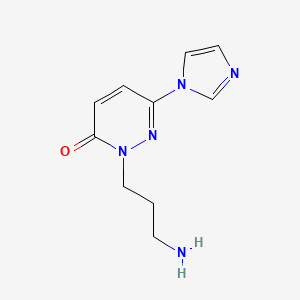

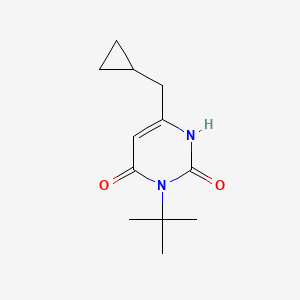

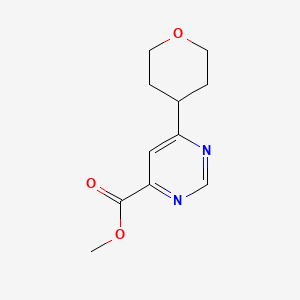

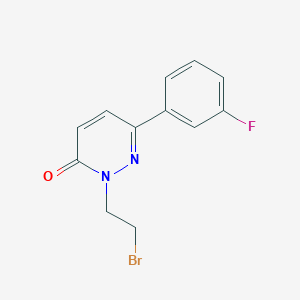

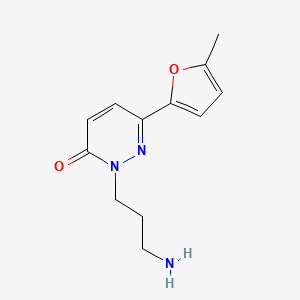

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B1484494.png)

amine hydrochloride](/img/structure/B1484497.png)